2-METHYL-4-(THIOPHEN-2-YL)ANILINE
Description
2-Methyl-4-(thiophen-2-yl)aniline is an aromatic amine derivative featuring a methyl group at the 2-position of the aniline ring and a thiophene substituent at the 4-position. This compound’s structure combines electron-rich aromatic systems (aniline and thiophene), making it a candidate for applications in organic electronics, catalysis, and pharmaceutical intermediates. The methyl group enhances steric effects and modulates electronic properties, while the thiophene moiety contributes to conjugation and redox activity .
Properties
IUPAC Name |
2-methyl-4-thiophen-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKVIMHWHANWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(thiophen-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-nitroaniline with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of 2-Methyl-4-(thiophen-2-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(thiophen-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group if present.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methyl-4-(thiophen-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(thiophen-2-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Methyl vs. Trifluoromethoxy Groups
A key structural analog is 2-methyl-4-(trifluoromethoxy)aniline (CAS RN: 86256-59-9), which replaces the thiophene ring with a trifluoromethoxy group. The trifluoromethoxy group is strongly electron-withdrawing, reducing the electron density of the aniline ring compared to the electron-donating thiophene substituent in 2-methyl-4-(thiophen-2-yl)aniline. This difference significantly impacts reactivity:
- Electrophilic substitution : The thiophene-containing compound favors electrophilic attack at the electron-rich aniline ring, whereas the trifluoromethoxy analog directs reactions to less electron-deficient positions.
- Solubility : The methyl group in both compounds enhances lipophilicity, but the polar trifluoromethoxy group increases solubility in polar aprotic solvents .
Table 1: Substituent Effects on Electronic Properties
| Compound | Substituent at 4-position | Electronic Nature | Key Applications |
|---|---|---|---|
| 2-Methyl-4-(thiophen-2-yl)aniline | Thiophene | Electron-donating | Organic semiconductors, ligands |
| 2-Methyl-4-(trifluoromethoxy)aniline | CF₃O⁻ | Electron-withdrawing | Pharmaceuticals, agrochemicals |
Thiophene-Containing Analogs
4-[Thiophen-2-yl]Aniline (2TThA)
The polymerized form of 2TThA exhibits a broad absorption spectrum (410–480 nm), attributed to extended π-conjugation in the polymer backbone. In contrast, the monomeric 2-methyl-4-(thiophen-2-yl)aniline (unpolymerized) would likely absorb at shorter wavelengths (~380–410 nm), similar to the monomeric 3-3ThA reported in absorption studies (Figure 2A in ). The methyl group in the target compound may sterically hinder polymerization, limiting conjugation length compared to unsubstituted analogs.
Trimeric Thiophene-Pyrrole-Thiophene Derivatives
Electrodeposited copolymers of thiophene-pyrrole-thiophene derivatives (e.g., 6-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)hexan-1-amine) demonstrate tunable electrochromic properties due to their redox-active thiophene units.
Pharmacological Analogs: Benzothiophene Derivatives
Benzothiophene acrylonitrile derivatives (e.g., Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile) exhibit potent anticancer activity (GI₅₀ < 10 nM) by disrupting microtubule assembly. While 2-methyl-4-(thiophen-2-yl)aniline lacks the acrylonitrile pharmacophore, its thiophene-aniline scaffold could serve as a precursor for designing combretastatin-like anticancer agents. The methyl group may improve metabolic stability compared to unsubstituted analogs .
Crystallographic and Solid-State Behavior
The crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one (a related oxazole derivative) reveals planar molecular geometry with C–H···O hydrogen bonds and π-π interactions stabilizing the lattice. While 2-methyl-4-(thiophen-2-yl)aniline lacks the oxazole ring, its solid-state packing is expected to involve similar intermolecular interactions, with the methyl group influencing crystal density and melting point .
Table 2: Spectroscopic and Crystallographic Data
| Compound | Absorption Range (nm) | Key Intermolecular Interactions |
|---|---|---|
| 2-Methyl-4-(thiophen-2-yl)aniline (monomer) | ~380–410 (predicted) | C–H···π, π-π stacking |
| Poly-2TThA | 410–480 | Conjugation-enhanced π-π overlap |
| Benzothiophene acrylonitrile (31) | N/A (pharmacological) | Hydrophobic packing |
Biological Activity
2-Methyl-4-(thiophen-2-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a thiophene ring attached to an aniline backbone, suggests various interactions with biological targets, making it a candidate for therapeutic applications.
The molecular formula of 2-methyl-4-(thiophen-2-yl)aniline is C10H11NS, with a molecular weight of approximately 177.27 g/mol. The presence of the thiophene moiety is significant as it is known to enhance the biological activity of compounds through various mechanisms.
Biological Activities
Research indicates that compounds containing thiophene rings exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that thiophene derivatives can selectively inhibit cancer cell proliferation. For instance, newly synthesized derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including colon and lung cancers. The inhibitory concentration (IC50) values for some derivatives were reported as low as 7.1 μM against HCT-116 cell lines .
- Anti-inflammatory Effects : Thiophene-based compounds are recognized for their anti-inflammatory properties. They act by inhibiting key enzymes involved in inflammatory pathways, such as mPGES-1, which is implicated in the synthesis of pro-inflammatory mediators like prostaglandin E2 (PGE2) .
- Antibacterial and Antifungal Activities : Compounds with thiophene structures have also been evaluated for their antibacterial and antifungal properties. Some studies suggest that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of 2-methyl-4-(thiophen-2-yl)aniline can be influenced by structural modifications. The following key points summarize findings related to SAR:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases binding affinity to targets |
| Alteration of the thiophene ring position | Modifies selectivity towards specific enzymes |
| Variation in alkyl substituents | Affects solubility and bioavailability |
Case Studies
- Anticancer Evaluation : A study synthesized several derivatives of 2-methyl-4-(thiophen-2-yl)aniline and evaluated their anticancer effects against multiple human tumor cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity, particularly against HCT-116 cells, with notable cell cycle arrest at the S and G2/M phases .
- Inflammatory Response Modulation : In another investigation, the compound was tested for its ability to inhibit mPGES-1 activity in vitro. Compounds derived from thiophene showed promising results with low micromolar IC50 values, indicating their potential use in treating inflammatory diseases .
Q & A
Basic: What are the common synthetic routes for 2-methyl-4-(thiophen-2-yl)aniline, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves condensation reactions between substituted anilines and thiophene derivatives. For example, a Schiff base intermediate may form via reaction with a carbonyl-containing compound, followed by reduction to yield the target amine. Intermediate characterization often employs FT-IR (to confirm amine/imine functional groups) and NMR (to verify regioselectivity and purity). Crystallization and X-ray diffraction (XRD) can resolve ambiguities in molecular geometry, as demonstrated in studies of structurally similar compounds like 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one, where XRD revealed planar configurations and intermolecular interactions .
Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved during structural validation?
Methodological Answer:
Contradictions between experimental and computational data require multi-technique validation:
- XRD : Resolves bond lengths/angles and confirms regiochemistry, as shown in crystal structure studies of thiophene-aniline derivatives .
- DFT Calculations : Density functional theory (e.g., using functionals derived from the Colle-Salvetti correlation-energy formula) predicts electronic environments and validates NMR/IR spectra by simulating HOMO-LUMO interactions and electron density distributions .
- Mercury Software : Visualizes and overlays experimental vs. computed structures to identify discrepancies in molecular packing or torsion angles .
Basic: What safety precautions are critical when handling 2-methyl-4-(thiophen-2-yl)aniline?
Methodological Answer:
This compound’s aniline moiety necessitates precautions against:
- Exothermic Reactions : Avoid contact with acids, isocyanates, or oxidizing agents, as neutralization reactions may release heat or flammable gases (e.g., H₂) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage.
- Waste Disposal : Quench residual amines with dilute HCl before disposal to prevent uncontrolled reactions.
Advanced: How does the methyl group’s electron-donating effect influence the compound’s electronic properties and reactivity?
Methodological Answer:
The methyl group at the 2-position exerts a +I effect, altering:
- Electron Density : Local kinetic-energy density calculations (via DFT) show enhanced electron density at the aromatic ring’s para position, increasing nucleophilicity at the amine group .
- Reactivity : This effect stabilizes intermediates in electrophilic substitution reactions (e.g., nitration), directing substituents to the 5-position of the thiophene ring. Comparative studies with non-methylated analogs (e.g., poly 4-[thiophen-2-yl]aniline) reveal reduced oxidation potentials in methylated derivatives due to electron donation .
Advanced: How can intermolecular interactions and crystal packing be systematically analyzed for this compound?
Methodological Answer:
A three-pronged approach is recommended:
- XRD Analysis : Identifies primary interactions (e.g., C–H···O hydrogen bonds) and π-π stacking, as seen in studies where thiophene and oxazole rings formed planar arrays .
- SHELX Software : Refines crystal structures and calculates interaction energies, particularly for asymmetric units with multiple independent molecules .
- Mercury Visualization : Generates Hirshfeld surfaces to quantify interaction contributions (e.g., van der Waals vs. hydrogen bonding) and maps packing motifs along crystallographic axes .
Basic: What spectroscopic techniques are most effective for monitoring synthetic progress?
Methodological Answer:
- HPLC-MS : Tracks reaction completion by identifying intermediates and byproducts via mass-to-charge ratios.
- In-situ IR Spectroscopy : Monitors functional group transformations (e.g., loss of carbonyl peaks during Schiff base reduction).
- ¹H/¹³C NMR : Confirms regiochemistry; the thiophene ring’s protons typically appear as distinct multiplets (δ 6.8–7.4 ppm), while the methyl group resonates as a singlet (δ 2.3–2.5 ppm).
Advanced: How can computational modeling guide the design of derivatives with enhanced optoelectronic properties?
Methodological Answer:
- DFT-Based Screening : Simulates substituent effects on bandgap and charge mobility. For example, replacing the methyl group with electron-withdrawing groups (e.g., -CF₃) reduces HOMO-LUMO gaps, as shown in studies of trifluoromethyl-aniline analogs .
- Electrochromic Behavior Prediction : Molecular dynamics simulations model conjugation pathways, predicting redox potentials and absorption maxima, as demonstrated in poly-thiophene-aniline systems .
Basic: What are the key challenges in achieving high-purity 2-methyl-4-(thiophen-2-yl)aniline?
Methodological Answer:
- Byproduct Formation : Schiff base intermediates may undergo side reactions (e.g., over-reduction). Purity is ensured via:
- Column Chromatography : Separates amines from imine byproducts using silica gel and gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Solvent polarity (e.g., ethanol/water mixtures) optimizes crystal lattice formation, as evidenced in related aniline derivatives .
Advanced: How do solvent polarity and temperature affect crystallization outcomes?
Methodological Answer:
- Solvent Screening : High-polarity solvents (e.g., DMSO) favor solvation of polar amines but may impede crystal nucleation. Mixed solvents (e.g., THF/water) balance solubility and nucleation rates.
- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions yields larger, defect-free crystals suitable for XRD, as validated in studies of analogous compounds .
Advanced: What strategies resolve discrepancies between theoretical and experimental UV-Vis spectra?
Methodological Answer:
- Solvent Effect Modeling : Time-dependent DFT (TD-DFT) incorporates solvent dielectric constants (e.g., using COSMO-RS) to correct for shifts in λₘₐₓ .
- Aggregation-State Analysis : Compare solution-phase spectra with solid-state data (e.g., thin-film UV-Vis) to identify excitonic coupling or π-stacking effects, as observed in poly-thiophene-aniline derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
